molecular formula C16H16N2O2S2 B099224 Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- CAS No. 16766-09-9

Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-

Cat. No.: B099224
CAS No.: 16766-09-9
M. Wt: 332.4 g/mol
InChI Key: XDZOVXPAGVIXBS-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- is an organic compound with the molecular formula C16H16N2O2S2 It is characterized by the presence of two acetamide groups connected through a dithiodi-4,1-phenylene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- typically involves the reaction of 4,4’-dithiodianiline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,4’-dithiodianiline+acetic anhydrideAcetamide, N,N’-(dithiodi-4,1-phenylene)bis-+by-products\text{4,4'-dithiodianiline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-} + \text{by-products} 4,4’-dithiodianiline+acetic anhydride→Acetamide, N,N’-(dithiodi-4,1-phenylene)bis-+by-products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiodi linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiodi linkage, forming thiol derivatives.

    Substitution: The acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of advanced materials and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The dithiodi linkage and acetamide groups play crucial roles in its activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N,N’-(dithiodi-3,1-phenylene)bis-
  • Acetamide, N,N’-(dithiodi-2,1-phenylene)bis-
  • Acetamide, N,N’-(dithiodi-4,1-phenylene)bis-

Uniqueness

Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the dithiodi linkage and the acetamide groups influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N-[4-[(4-acetamidophenyl)disulfanyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-11(19)17-13-3-7-15(8-4-13)21-22-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZOVXPAGVIXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SSC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066117
Record name Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-
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Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-09-9
Record name N,N′-(Dithiodi-4,1-phenylene)bis[acetamide]
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Record name Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-
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Record name Bis(acetamidophenyl)disulfide
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Record name Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-
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Record name Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-
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Record name N,N'-(dithiodi-4,1-phenylene)bisacetamide
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